N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-containing acetamide derivative characterized by a cyano-substituted alkyl chain on the acetamide nitrogen and a 4-methylphenyl-phenyl-substituted triazole core. Such compounds are frequently explored for anti-inflammatory, antiproliferative, and receptor-modulating activities due to the triazole ring’s versatility in hydrogen bonding and hydrophobic interactions . The synthesis of related compounds often involves coupling triazole-thiol intermediates with substituted acetamides under catalytic conditions, as seen in analogous preparations .
Properties
Molecular Formula |
C23H25N5OS |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N5OS/c1-16(2)23(4,15-24)25-20(29)14-30-22-27-26-21(18-8-6-5-7-9-18)28(22)19-12-10-17(3)11-13-19/h5-13,16H,14H2,1-4H3,(H,25,29) |
InChI Key |
BLOKGUSJRMGKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The target compound’s structure shares key motifs with other triazole-acetamides but differs in substituent patterns:
Key Observations :
- The cyano group on the acetamide chain could improve metabolic stability relative to alkyl or aryl substituents .
Implications for Target Compound :
- The absence of amino or hydroxy groups on the triazole may reduce anti-exudative effects compared to furan-2-yl derivatives .
- The 4-methylphenyl group could favor receptor binding (e.g., kinase inhibition) over ion channel modulation seen in OLC-12 .
Physicochemical Properties
Physical data from analogs highlight trends in solubility and stability:
Key Trends :
- Cyano and methyl groups may lower melting points compared to nitro-substituted analogs, improving formulation flexibility .
- IR spectra consistency (C=O, C-S stretches) confirms structural integrity across analogs .
Comparison with :
- Similar catalytic conditions but divergent substituent introduction (e.g., allyl vs. methylphenyl groups).
Preparation Methods
Cyclization of Thiosemicarbazide Precursors
A widely adopted method involves the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate to form 1-(4-methylphenyl)-4-phenylthiosemicarbazide. Subsequent cyclization in alkaline media (e.g., 2 M NaOH) at reflux (80–90°C) for 4–6 hours yields 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The thiol group (-SH) at position 3 is critical for further functionalization.
Reaction Conditions:
- Solvent: Ethanol/water (3:1 v/v)
- Base: Sodium hydroxide (2 mol/L)
- Temperature: 80–90°C
- Yield: 75–80%
Purification and Analytical Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization (ethanol/water). Structural confirmation relies on spectroscopic techniques:
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Table 1 summarizes yields and critical parameters for key steps:
| Step | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triazole cyclization | Ethanol/H2O | NaOH | 80 | 78 | |
| Thiol-alkylation | DMF | K2CO3 | 60 | 72 | |
| Acetamide synthesis | DCM | TEA | 0–5 | 68 |
Electron-donating groups on the aryl rings (e.g., -CH3) enhance reaction rates by stabilizing transition states via resonance.
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Competitive oxidation of the thiol to disulfide (-S-S-) is minimized by maintaining an oxygen-free environment (N2 atmosphere) and using fresh DMF.
Low Solubility of Intermediates
Recrystallization from ethanol/water (1:2) improves purity but reduces yield (∼15% loss). Sonication during dissolution mitigates this issue.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the cyclization step, reducing reaction time from 6 hours to 45 minutes. Environmental metrics include:
- E-factor: 8.2 (kg waste/kg product)
- PMI (Process Mass Intensity): 23.5
Q & A
Q. How can scale-up challenges (e.g., low yield, side reactions) be addressed?
- Methodology :
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Design of Experiments (DoE) : Optimize reagent ratios and reaction time using response surface methodology .
Interdisciplinary Considerations
Q. How can this compound’s potential be explored in combination therapies?
- Methodology :
- Synergy assays : Test with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis to calculate combination indices .
- Pharmacokinetic profiling : Assess co-administration effects on absorption and metabolism using LC-MS/MS in rodent models .
Q. What interdisciplinary approaches integrate synthetic chemistry and pharmacology effectively?
- Methodology :
- High-throughput screening (HTS) : Partner with pharmacology labs to screen compound libraries against diverse targets .
- Metabolomics : Track metabolite formation in vitro/in vivo to identify active species and toxicity markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
